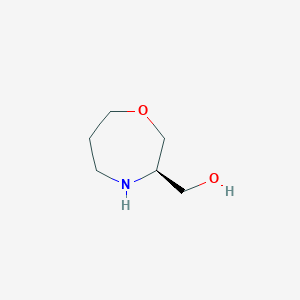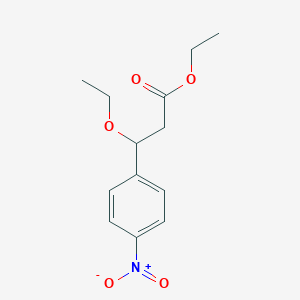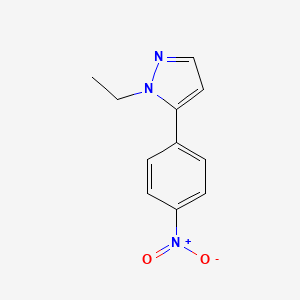![molecular formula C7H13ClFNO B13895100 (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B13895100.png)
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-3-azabicyclo[311]heptan-1-yl)methanol;hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a 3-azabicyclo[311]heptane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride typically involves the following steps:
Formation of the 3-azabicyclo[3.1.1]heptane core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the hydroxymethyl group: This step involves the reaction of the intermediate with formaldehyde or other suitable reagents to introduce the hydroxymethyl group.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-fluorinated or methylated derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
- (5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
- (2-Azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
Uniqueness
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Propiedades
Fórmula molecular |
C7H13ClFNO |
|---|---|
Peso molecular |
181.63 g/mol |
Nombre IUPAC |
(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-7-1-6(2-7,5-10)3-9-4-7;/h9-10H,1-5H2;1H |
Clave InChI |
PHWXLOZAUJQMHT-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(CNC2)F)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)


![Methyl 3-[bis(2-methylpropyl)amino]-2,2-dimethylpropanoate](/img/structure/B13895040.png)
![2-[Dimethyl(phenyl)silyl]ethanamine](/img/structure/B13895046.png)
![5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13895049.png)




![2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid](/img/structure/B13895067.png)
![(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester](/img/structure/B13895072.png)
![tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate](/img/structure/B13895076.png)

